molecular formula C10H12N4OS B2798836 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 156942-85-7

4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2798836
CAS RN: 156942-85-7
M. Wt: 236.29
InChI Key: XYCKNRBDYPLFBQ-UHFFFAOYSA-N
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Description

“4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized via a Schiff base reduction route . This involves the reaction of primary amines and ammonia, reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4 .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a 1,2,4-triazole ring, an ethoxyphenyl group, and a thiol group. The exact arrangement of these groups would depend on the specific synthesis process .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thiol group could potentially undergo oxidation reactions, while the 1,2,4-triazole ring could participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include its solubility, melting point, boiling point, and reactivity with other substances .

Scientific Research Applications

Synthesis of Secondary Amines

The compound can be used in the synthesis of secondary amines . Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

Preparation of Schiff Bases

“4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” can be used in the preparation of Schiff bases . Schiff bases are usually prepared through condensation reaction from primary amines with aldehyde or ketone carbonyl derivatives . They have been extensively studied and up-to-date attract much attention mainly because of their synthesis protocol, availability, electronic properties and for their numerous applications in different fields .

Synthesis of Metal Complexes

The compound can be used in the synthesis of metal complexes . The incorporation of metals to Schiff base ligands attracts much attention, since the metals and Schiff base ligands coordinated via bonding . Thus, chelation effects will enhance and improve the biological activities of the derivatives of the title compound .

Antibacterial Applications

The derivatives of “4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” have shown antibacterial activities . This makes them potential candidates for the development of new antibacterial agents .

Antifungal Applications

Similar to their antibacterial properties, the derivatives of the compound have also shown antifungal activities . This suggests their potential use in the treatment of fungal infections .

Antioxidant Applications

The derivatives of the compound have shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Antidiabetic Applications

The derivatives of “4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” have shown antidiabetic activities . This suggests their potential use in the treatment of diabetes .

Anti-inflammatory Applications

The derivatives of the compound have shown anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

4-amino-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-2-15-8-5-3-7(4-6-8)9-12-13-10(16)14(9)11/h3-6H,2,11H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCKNRBDYPLFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

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